

Application of Succinylcarnitine Profiling in Newborn Screening: Application Notes and Protocols

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Compound of Interest

Compound Name: *Succinylcarnitine*

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Introduction

Newborn screening (NBS) programs aim to identify infants with certain genetic, metabolic, and congenital disorders shortly after birth, allowing for early intervention to mitigate the risk of severe health outcomes. The analysis of acylcarnitines from dried blood spots (DBS) by tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern NBS, enabling the detection of numerous inborn errors of metabolism. **Succinylcarnitine** (C4DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker for the detection of specific mitochondrial and organic acid disorders. Elevated levels of **succinylcarnitine** in newborns can be indicative of underlying metabolic defects, primarily succinyl-CoA ligase (SCS) deficiency and, in some cases, methylmalonic acidemia. This document provides detailed application notes and protocols for the profiling of **succinylcarnitine** in a newborn screening setting.

Succinyl-CoA ligase deficiency is an autosomal recessive mitochondrial disorder resulting from mutations in the SUCLG1 or SUCLA2 genes. This enzyme is a key component of the Krebs cycle, catalyzing the reversible conversion of succinyl-CoA and ADP or GDP to succinate and ATP or GTP.^[1] A deficiency in this enzyme leads to an accumulation of succinyl-CoA, which is then converted to **succinylcarnitine**. Methylmalonic acidemia is a group of organic acidemias characterized by the inability to metabolize methylmalonic acid. While the primary marker for methylmalonic acidemia is elevated propionylcarnitine (C3) and methylmalonylcarnitine (also

C4DC), **succinylcarnitine** can also be elevated due to the close relationship of these metabolic pathways.[2]

The accurate quantification of **succinylcarnitine** is crucial, as it is isobaric with methylmalonylcarnitine, another important diagnostic marker. Therefore, chromatographic separation prior to mass spectrometric analysis is essential for their differentiation.[1]

Data Presentation

The following tables summarize the reference ranges for **succinylcarnitine** in healthy newborns and the reported levels in individuals with relevant metabolic disorders. It is important to note that specific quantitative data for **succinylcarnitine** in newborns with confirmed succinyl-CoA ligase deficiency and methylmalonic acidemia are limited in the published literature. The provided data for affected individuals is based on available case reports and may not be representative of all cases.

Table 1: Reference Ranges of **Succinylcarnitine** in Dried Blood Spots of Healthy Newborns

Study Population	Number of Newborns	Succinylcarnitine (C4DC) Range ($\mu\text{mol/L}$)	Analytical Method
Omani Newborns[3]	1302	0.04 - 0.29 (1st - 99th percentile)	LC-MS/MS (Derivatized)
Colombian Newborns	891	Not specifically reported, but part of a panel with a low range of 0.07-32.4 $\mu\text{mol/L}$ for all acylcarnitines	LC-MS/MS (Derivatized)
Iranian Newborns[4]	Not specified	Part of a panel of 34 acylcarnitines with established normal ranges	LC-MS/MS

Table 2: Reported **Succinylcarnitine** Levels in Newborns with Metabolic Disorders

Disorder	Gene Defect	Reported Succinylcarnitine (C4DC) Levels (μ mol/L)	Analytical Method
Succinyl-CoA Ligase Deficiency	SUCLG1, SUCLA2	"Elevated" - Specific neonatal screening values are not consistently reported, but accumulation of C4DC is a key indicator.[1][5]	LC-MS/MS
Methylmalonic Acidemia	MUT, MMAA, MMAB, etc.	"Elevated" - Often reported as combined C4DC with methylmalonylcarnitine.[2]	LC-MS/MS

Note: The term "C4DC" often represents the combined measurement of **succinylcarnitine** and methylmalonylcarnitine in routine newborn screening panels unless specific chromatographic separation is performed.

Experimental Protocols

The following are detailed protocols for the analysis of **succinylcarnitine** from dried blood spots using LC-MS/MS. Both a non-derivatized and a derivatized method are presented, as both are utilized in newborn screening laboratories.

Protocol 1: Non-Derivatized Acylcarnitine Analysis from Dried Blood Spots

This method offers a simpler and faster sample preparation process.

1. Materials and Reagents:

- Dried blood spot collection cards (e.g., Whatman 903)

- 3.2 mm or 1/8 inch hole puncher
- 96-well microtiter plates
- Extraction Solution: Acetonitrile:Water (80:20, v/v) containing stable isotope-labeled internal standards for acylcarnitines (including **succinylcarnitine-d4**).
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Sample Preparation:

- Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
- Add 100 μ L of the Extraction Solution to each well containing a blood spot.
- Seal the plate and shake for 30 minutes at room temperature on a plate shaker.
- Centrifuge the plate at 2000 x g for 10 minutes.
- Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column capable of separating **succinylcarnitine** from methylmalonylcarnitine.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution program should be optimized to achieve baseline separation of the target analytes.
 - Injection Volume: 10-20 μ L.
- Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for **succinylcarnitine**, methylmalonylcarnitine, and their respective internal standards.

Protocol 2: Derivatized Acylcarnitine Analysis from Dried Blood Spots

Derivatization, typically butylation, can enhance the signal intensity of acylcarnitines.

1. Materials and Reagents:

- All materials from Protocol 1.
- Butanolic HCl (3N).
- Nitrogen evaporator.

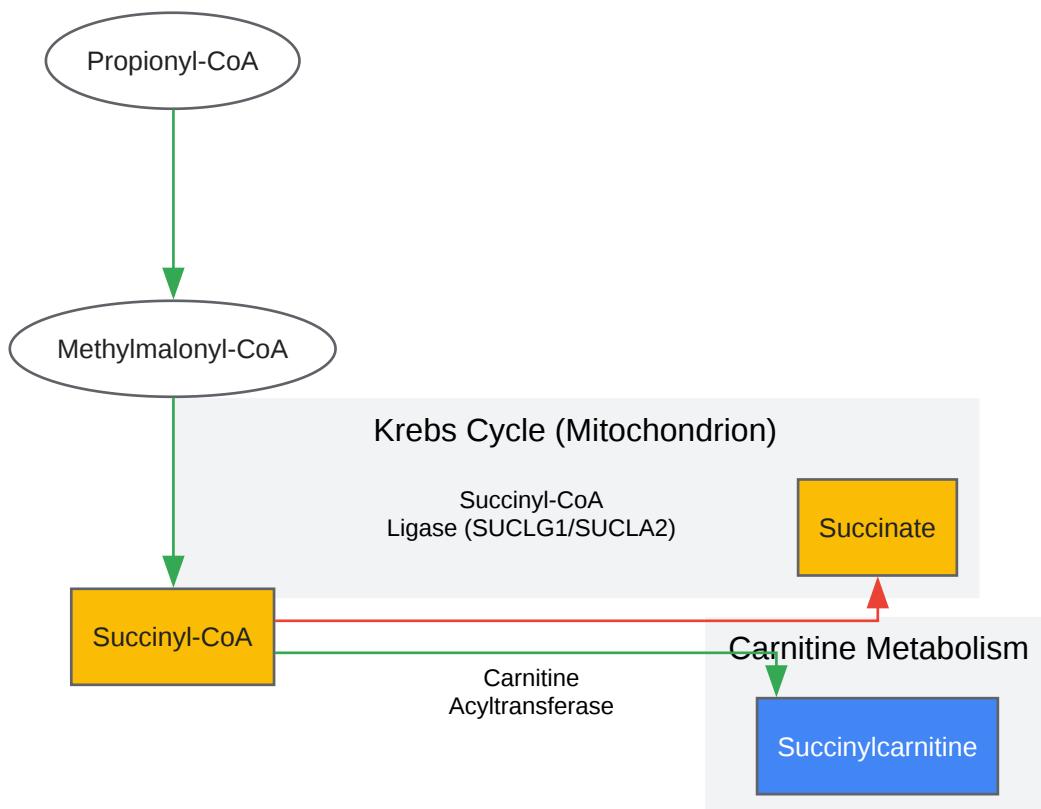
2. Sample Preparation:

- Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
- Add 100 μ L of methanol containing stable isotope-labeled internal standards to each well.
- Seal the plate and shake for 30 minutes.
- Transfer the methanolic extract to a new 96-well plate.
- Evaporate the extract to dryness under a stream of nitrogen at 40-50°C.
- Add 50 μ L of 3N butanolic HCl to each well.
- Seal the plate and incubate at 65°C for 15 minutes.
- Evaporate the butanolic HCl to dryness under nitrogen.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase.

3. LC-MS/MS Analysis:

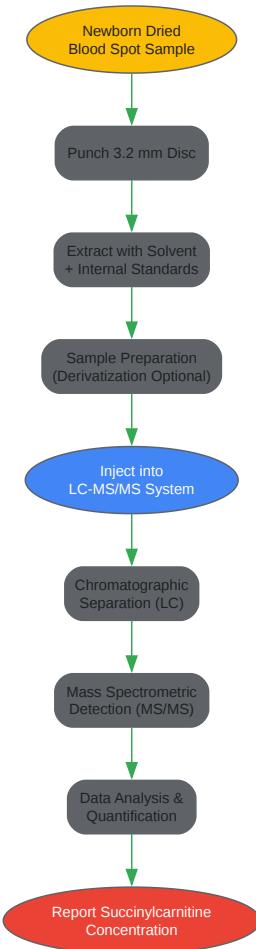
- The LC-MS/MS parameters will be similar to Protocol 1, but the MRM transitions will need to be adjusted for the butyl esters of the acylcarnitines.

Mandatory Visualizations



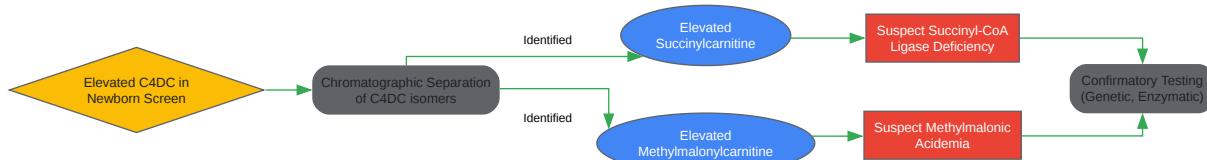
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Caption: Metabolic pathway showing the origin of **succinylcarnitine**.



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Caption: Experimental workflow for **succinylcarnitine** analysis.



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Caption: Diagnostic logic for elevated **succinylcarnitine**.

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